

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No.: B1296637

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methyl-3-nitrobenzenesulfonyl chloride**, a key reagent in organic synthesis and a compound with notable biological activity. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Formula

4-Methyl-3-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonyl chloride functional group.

Molecular Formula: $C_7H_6ClNO_4S$ ^[1]

Chemical Structure:

IUPAC Name: **4-methyl-3-nitrobenzenesulfonyl chloride**^[2]

CAS Number: 616-83-1^{[1][2]}

Synonyms: 3-Nitro-p-toluenesulfonyl chloride, 2-Nitrotoluene-4-sulfonyl chloride, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-methyl-3-nitrobenzenesulfonyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	235.65 g/mol	[2]
Appearance	Cream to pale yellow crystals or powder	
Melting Point	30-34 °C	
Boiling Point	152-154 °C at 1 mmHg	
Density	~1.53 g/cm ³	
Solubility	Soluble in many organic solvents	
InChI Key	OQFYBGANSUNUAO-UHFFFAOYSA-N	[2]
SMILES	CC1=C(C=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-]	[2]

Experimental Protocols

Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from the synthesis of 2-nitrotoluene-4-sulfonyl chloride, a synonym for the target compound.

Materials:

- o-Nitrotoluene (1.0 mol, 137.1 g)
- Chlorosulfonic acid (4.6 mol, 535.9 g)
- Sulfamic acid (2 g)

- Ice water
- Round-bottom flask with a stirrer and dropping funnel
- Heating mantle
- Ice bath
- Büchner funnel and filter paper

Procedure:[\[4\]](#)

- To a round-bottom flask containing chlorosulfonic acid and sulfamic acid, slowly add o-nitrotoluene dropwise with stirring. Maintain the reaction temperature below 40 °C, using an ice bath if necessary.
- After the addition is complete, stir the mixture at 40 °C for 1 hour.
- Slowly heat the reaction mixture to 105 °C and continue stirring at this temperature for 6 hours.
- Cool the mixture and carefully add it dropwise to a stirred vessel of ice water, maintaining the temperature between 0 and 5 °C.
- The product will precipitate as crystals. Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with ice water to remove any remaining acid.
- Dry the product. The expected yield is approximately 89%.

General Protocol for the Synthesis of Sulfonamides

4-Methyl-3-nitrobenzenesulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.

Materials:

- **4-Methyl-3-nitrobenzenesulfonyl chloride** (1.0 equiv)

- Primary or secondary amine (1.0-1.2 equiv)
- A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate) (1.5-2.0 equiv)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel

Procedure:

- Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of **4-methyl-3-nitrobenzenesulfonyl chloride** in the same solvent to the stirred amine solution.
- Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
- Purify the crude product by recrystallization or column chromatography.

Applications in Research and Drug Development

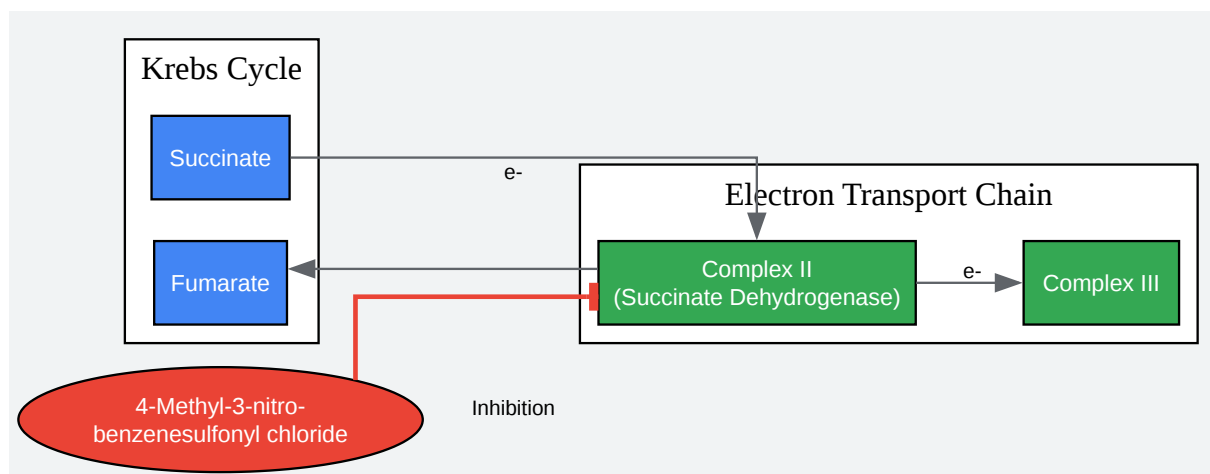
4-Methyl-3-nitrobenzenesulfonyl chloride serves as a crucial building block in the synthesis of various organic molecules. The resulting sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

The nitro group on the benzene ring can be readily reduced to an amine, providing a handle for further chemical modifications and the generation of diverse compound libraries for drug screening.

Mechanism of Action: Fungicidal Activity

4-Methyl-3-nitrobenzenesulfonyl chloride has been identified as a fungicide.^[1] Its mode of action involves the inhibition of the enzyme dehydrogenase.^[1] Specifically, it is proposed to act as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal mitochondrial electron transport chain at Complex II, thereby inhibiting cellular respiration and ATP production, which ultimately leads to fungal cell death.

Below is a diagram illustrating the site of action of **4-Methyl-3-nitrobenzenesulfonyl chloride** within the Krebs cycle and the electron transport chain.



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Caption: Inhibition of Succinate Dehydrogenase by **4-Methyl-3-nitrobenzenesulfonyl chloride**.

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